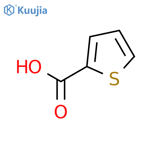

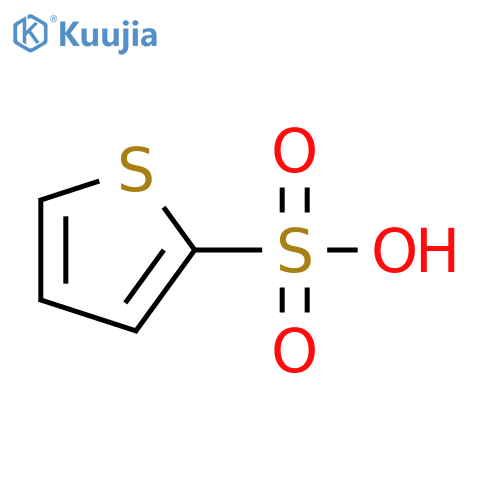

Cas no 79-84-5 (Thiophene-2-sulfonic acid)

Thiophene-2-sulfonic acid 化学的及び物理的性質

名前と識別子

-

- Thiophene-2-sulfonic acid

- 2-THIOPHENESULFONIC ACID

- 2-thiophenesulfonate

- Thiophen-2-sulfonsaeure

- Thiophenesulfonic acid

- 2-Thiophenesulfonicacid

- Thiophensulfonsaure

- thienylsulfonic acid

- BSXLLFUSNQCWJP-UHFFFAOYSA-N

- AM101285

- AB1009820

- thiophene-2-sulfonicacid

- MFCD11870146

- 79-84-5

- CS-0096224

- DS-14139

- SCHEMBL195296

- FT-0688706

- DTXSID80276544

- C76553

- AKOS015939635

- DA-17326

-

- MDL: MFCD11870146

- インチ: 1S/C4H4O3S2/c5-9(6,7)4-2-1-3-8-4/h1-3H,(H,5,6,7)

- InChIKey: BSXLLFUSNQCWJP-UHFFFAOYSA-N

- ほほえんだ: O=S(C1=CC=CS1)(O)=O

計算された属性

- せいみつぶんしりょう: 163.96000

- どういたいしつりょう: 163.96

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 179

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): -0.1

- トポロジー分子極性表面積: 91

じっけんとくせい

- 密度みつど: 1.614

- ゆうかいてん: 71-72 ºC

- 屈折率: 1.609

- PSA: 90.99000

- LogP: 2.07560

Thiophene-2-sulfonic acid セキュリティ情報

Thiophene-2-sulfonic acid 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Thiophene-2-sulfonic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T94270-250mg |

Thiophene-2-sulfonic acid |

79-84-5 | 95% | 250mg |

¥1449.0 | 2024-07-15 | |

| eNovation Chemicals LLC | D751829-0.1g |

2-Thiophenesulfonicacid |

79-84-5 | 95+% | 0.1g |

$185 | 2023-05-17 | |

| abcr | AB547912-250 mg |

Thiophene-2-sulfonic acid; . |

79-84-5 | 250mg |

€283.00 | 2023-06-14 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1166864-100mg |

Thiophene-2-sulfonic acid |

79-84-5 | 95% | 100mg |

¥1404.00 | 2024-07-28 | |

| Chemenu | CM199993-1g |

thiophene-2-sulfonic acid |

79-84-5 | 95% | 1g |

$381 | 2024-07-23 | |

| Alichem | A169004460-1g |

Thiophene-2-sulfonic acid |

79-84-5 | 95% | 1g |

$432.60 | 2023-09-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UW533-250mg |

Thiophene-2-sulfonic acid |

79-84-5 | 95+% | 250mg |

1529CNY | 2021-05-08 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UW533-100mg |

Thiophene-2-sulfonic acid |

79-84-5 | 95+% | 100mg |

694CNY | 2021-05-08 | |

| A2B Chem LLC | AE00594-1g |

Thiophene-2-sulfonic acid |

79-84-5 | 96% | 1g |

$467.00 | 2024-04-19 | |

| 1PlusChem | 1P008LPU-100mg |

2-Thiophenesulfonicacid |

79-84-5 | 96% | 100mg |

$163.00 | 2025-02-24 |

Thiophene-2-sulfonic acid 合成方法

ごうせいかいろ 1

ごうせいかいろ 2

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, 0 °C

ごうせいかいろ 3

ごうせいかいろ 4

2.1 Reagents: Sulfuric acid Solvents: Butyl ether , Water ; 30 min, 40 °C

ごうせいかいろ 5

Thiophene-2-sulfonic acid Raw materials

Thiophene-2-sulfonic acid Preparation Products

Thiophene-2-sulfonic acid 関連文献

-

1. Synthesis, properties and crystal structures of 6-, 7- and 8-coordinate Zr(iv) and Hf(iv) complexes involving thioether and selenoether ligandsRichard Hart,William Levason,Bhavesh Patel,Gillian Reid J. Chem. Soc. Dalton Trans. 2002 3153

-

2. Synthesis, properties and crystal structures of 6-, 7- and 8-coordinate Zr(iv) and Hf(iv) complexes involving thioether and selenoether ligandsRichard Hart,William Levason,Bhavesh Patel,Gillian Reid J. Chem. Soc. Dalton Trans. 2002 3153

-

3. 111. The crystal structure of carbonatotetra-amminecobalt(III) bromideG. A. Barclay,B. F. Hoskins J. Chem. Soc. 1962 586

-

Lidija Andro?,Dubravka Matkovi?-?alogovi?,Pavica Planini? CrystEngComm 2013 15 533

Thiophene-2-sulfonic acidに関する追加情報

Thiophene-2-sulfonic acid (CAS No. 79-84-5): A Key Intermediate in Modern Chemical and Pharmaceutical Research

Thiophene-2-sulfonic acid, with the chemical formula C4H4SO3H, is a significant compound in the realm of organic chemistry and pharmaceutical development. Its CAS number, CAS No. 79-84-5, identifies it as a well-characterized substance with a rich history in industrial and academic applications. This sulfonated heterocyclic compound has garnered considerable attention due to its versatile reactivity and role as a crucial intermediate in synthesizing various pharmacologically active molecules.

The structure of Thiophene-2-sulfonic acid consists of a thiophene ring substituted with a sulfonic acid group at the 2-position. This arrangement imparts unique chemical properties, making it an invaluable building block for medicinal chemists. The sulfonic acid moiety enhances solubility in water, facilitating its use in aqueous-based reactions and formulations. Additionally, the electron-withdrawing nature of the sulfonate group influences the electronic properties of the thiophene ring, enabling diverse functionalization strategies.

In recent years, Thiophene-2-sulfonic acid has found prominence in the development of novel therapeutic agents. Its derivatives have been explored as intermediates in the synthesis of drugs targeting various diseases, including cancer, inflammation, and infectious disorders. The compound’s ability to undergo nucleophilic substitution reactions makes it particularly useful in constructing complex molecular architectures essential for drug design.

One notable area of research involves the use of Thiophene-2-sulfonic acid in the synthesis of thiophene-based polymers and materials. These materials exhibit interesting optoelectronic properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The sulfonic acid group contributes to improved stability and processability of these polymers, enhancing their performance in practical devices.

The pharmaceutical industry has also leveraged Thiophene-2-sulfonic acid in the development of anti-inflammatory and analgesic agents. Researchers have demonstrated its utility in generating sulfonamides and other heterocyclic compounds that exhibit potent biological activity. For instance, derivatives of this compound have shown promise as inhibitors of enzymes involved in pain signaling pathways, offering potential benefits for managing chronic pain conditions.

79-84-5 (Thiophene-2-sulfonic acid) 関連製品

- 1019854-61-5(12-Ethoxynimbolinin C)

- 864928-02-9(6-acetyl-2-4-(dimethylamino)benzamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide)

- 1806883-98-6(5-(Difluoromethyl)-3-fluoro-2-nitropyridine-4-carboxaldehyde)

- 864356-15-0(3-methoxy-1,4'-bipiperidine)

- 244153-25-1(ethyl 4-(2-aminoethoxy)-3-methoxybenzoate)

- 607714-59-0((3E)-3-(benzyloxy)imino-2-methylpropanoic acid)

- 36422-59-0(3,5-Pyridinedicarboxylic acid,1,4-dihydro-2,6-dimethyl-4-(4-methylphenyl)-, diethyl ester)

- 1805299-86-8(5-Methyl-4-nitro-2-(trifluoromethoxy)pyridine-3-carbonyl chloride)

- 28950-61-0(Fluorescent Brightener 210)

- 851865-30-0(1-(2-{(3-fluorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one)